molecular formula C11H14F2N6O4S B10928909 1-(difluoromethyl)-5-methyl-N-[3-(3-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-5-methyl-N-[3-(3-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10928909
M. Wt: 364.33 g/mol
InChI Key: TZEUILANOFSHBC-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-5-METHYL-N~4~-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a difluoromethyl group, a methyl group, and a nitro-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(DIFLUOROMETHYL)-5-METHYL-N~4~-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(DIFLUOROMETHYL)-5-METHYL-N~4~-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the difluoromethyl moiety.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-5-METHYL-N~4~-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The difluoromethyl group can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Uniqueness: 1-(DIFLUOROMETHYL)-5-METHYL-N~4~-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the combination of its difluoromethyl group, nitro-pyrazole moiety, and sulfonamide functionality. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H14F2N6O4S

Molecular Weight

364.33 g/mol

IUPAC Name

1-(difluoromethyl)-5-methyl-N-[3-(3-nitropyrazol-1-yl)propyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C11H14F2N6O4S/c1-8-9(7-14-18(8)11(12)13)24(22,23)15-4-2-5-17-6-3-10(16-17)19(20)21/h3,6-7,11,15H,2,4-5H2,1H3

InChI Key

TZEUILANOFSHBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(F)F)S(=O)(=O)NCCCN2C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

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